![molecular formula C14H10ClF3N4S2 B12513687 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B12513687.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a thiazole ring, and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine and thiazole intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Formation of the Thiazole Intermediate: The thiazole ring is prepared by reacting appropriate starting materials under specific conditions.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl and dimethylamino groups may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a building block in organic synthesis.
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine: A related compound with similar structural features.
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetic acid methyl ester:
Uniqueness
The uniqueness of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridine and thiazole rings, along with the trifluoromethyl and dimethylamino groups, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H10ClF3N4S2 |
|---|---|
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C14H10ClF3N4S2/c1-22(2)4-3-11-9(6-19)12(21-24-11)23-13-10(15)5-8(7-20-13)14(16,17)18/h3-5,7H,1-2H3 |
Clave InChI |
QNYXSKYWPJHPGO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Carboxyethyl)dimethyl[3-(prop-2-enamido)propyl]azanium](/img/structure/B12513611.png)
![[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxyphosphonic acid](/img/structure/B12513615.png)
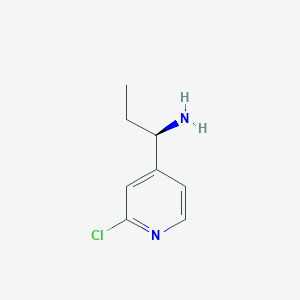

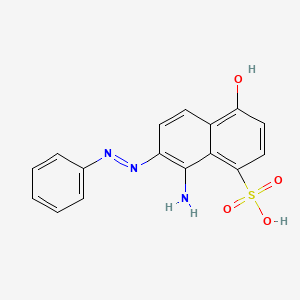
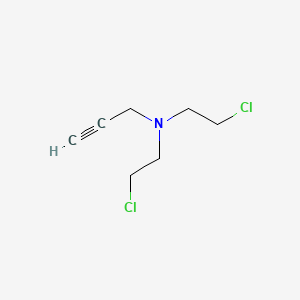

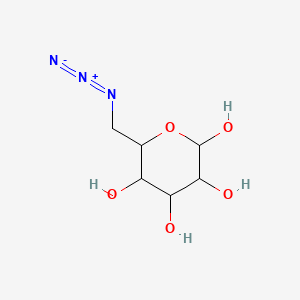
![disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate](/img/structure/B12513661.png)
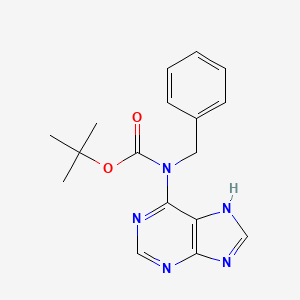

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513696.png)
